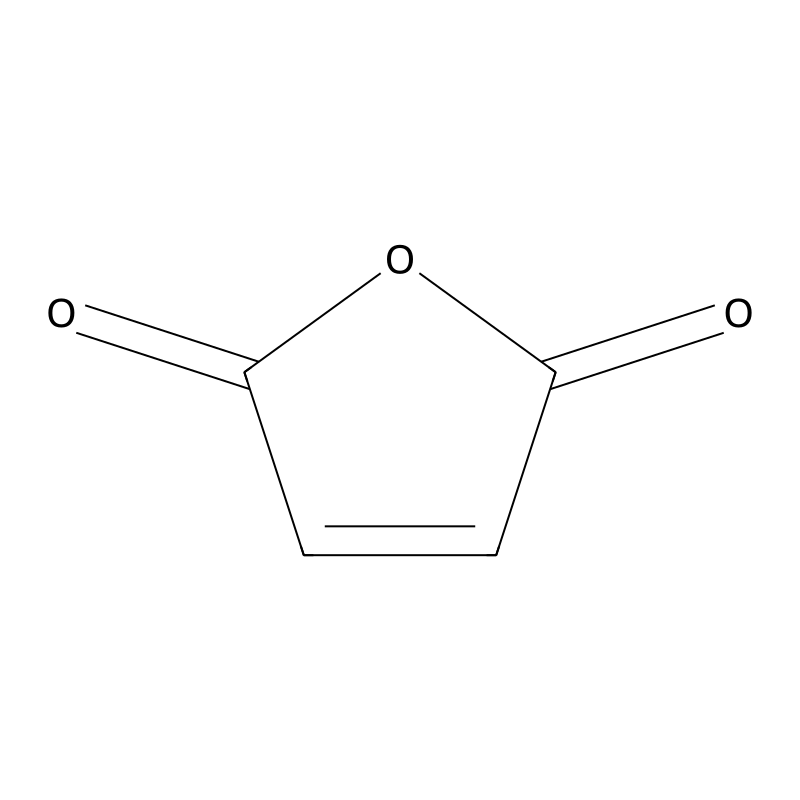

Maleic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

In water, 3700 mg/L at 25 °C (est)

In water: reaction with water

Soluble in water, forming maleic acids

Solubility at 25 °C: 227 g/100 g acetone; 112 g/100 g ethyl acetate; 52.5 g/100 g chloroform; 50 g/100 g benzene; 23.4 g/100 toluene; 19.4 g/100 g o-xylene; 0.60 g/100 g carbon tetrachloride; 0.25 g/100 g ligroin; soluble in dioxane; soluble in alcohol with ester formation

Soluble in ether

Solubility in water: reaction

Reacts

Canonical SMILES

Polymer Modification and compatibilization

Compatibilizer in Polymer Blends

MA can improve the compatibility between different polymers by introducing reactive groups that allow for better interaction between the blend components. This enhances the material's overall properties MDPI, Role of Maleic Anhydride-Grafted Poly(lactic acid) in Improving Shape Memory Properties of Thermoresponsive Poly(ethylene glycol) and Poly(lactic acid) Blends: .

Functionalization of Biopolymers

MA reacts readily with biopolymers containing hydroxyl groups, creating new functionalities. This allows for the modification of biopolymers like poly(lactic acid) (PLA) for improved properties like shape memory ResearchGate, Application of Maleic Anhydride-Based Materials: .

Development of Functional Materials

Tough Hydrogels

MA plays a role in the synthesis of mechanically tough hydrogels. By crosslinking different copolymers with MA, researchers can create hydrogels with excellent compression properties, potentially useful for biomedical applications MDPI, Tough Hydrogels Based on Maleic Anhydride, Bulk Properties Study and Microfiber Formation by Electrospinning: .

Drug Delivery Systems

The ability of MA to form crosslinked networks makes it valuable in developing drug delivery systems. By controlling the crosslinking density of hydrogels based on MA copolymers, researchers can tailor the release profile of encapsulated drugs MDPI, Tough Hydrogels Based on Maleic Anhydride, Bulk Properties Study and Microfiber Formation by Electrospinning: .

Water Treatment Applications

Corrosion and Scale Inhibitors

MA serves as a key building block for the synthesis of corrosion and scale inhibitors used in water treatment. The carboxylic acid groups in MA molecules offer excellent negative charge dispersion properties, allowing them to interact with metal ions and prevent corrosion E3S Web of Conferences, Study of maleic anhydride based water treatment agents: .

Phosphorus-free Alternative

Unlike traditional water treatment chemicals, MA-based inhibitors are free of phosphorus and nitrogen. This is crucial because excess phosphorus and nitrogen can contribute to eutrophication, a harmful environmental phenomenon E3S Web of Conferences, Study of maleic anhydride based water treatment agents: .

Maleic anhydride is a colorless, crystalline compound with the molecular formula C₄H₂O₃. It exists as a solid at room temperature and has a melting point of approximately 52 °C (126 °F). Maleic anhydride is known for its strong irritating odor and is highly reactive, particularly with water, where it hydrolyzes to form maleic acid. This compound features a conjugated double bond and a cyclic anhydride structure, making it a versatile building block in organic synthesis and industrial applications .

- Ene Reaction: It reacts with alkenes via the ene reaction, following second-order kinetics. The reaction produces alkenylsuccinic anhydrides and favors an exo-transition state .

- Diels-Alder Reaction: Maleic anhydride is an excellent dienophile, readily forming adducts with various diene compounds. This reaction can be vigorous and is highly utilized in synthetic organic chemistry .

- Michael Addition: It can undergo Michael addition reactions with nucleophiles, leading to the formation of various derivatives .

- Hydrolysis: At room temperature, maleic anhydride hydrolyzes slowly to maleic acid, releasing heat in the process .

Maleic anhydride exhibits biological activity that warrants attention. It is known to cause irritation upon contact with skin or mucous membranes and can lead to respiratory issues if inhaled. Studies have indicated potential cytotoxic effects on certain cell lines, although detailed investigations into its pharmacological properties remain limited .

The primary industrial method for synthesizing maleic anhydride involves the oxidation of n-butane or n-pentane using vanadium-phosphorus mixed oxide catalysts. This process allows for high yields of maleic anhydride through selective oxidation under controlled conditions . Other methods include:

- Thermal Decomposition: Decomposition of maleic acid at elevated temperatures can yield maleic anhydride.

- Rearrangement Reactions: Certain chemical rearrangements involving unsaturated compounds can also produce maleic anhydride as a byproduct.

Maleic anhydride has diverse applications across various industries:

- Chemical Intermediates: It serves as a precursor for producing resins, plastics, and agricultural chemicals.

- Polymer Production: Maleic anhydride is used in the synthesis of copolymers, such as maleic anhydride-styrene copolymers, which find use in adhesives and coatings.

- Pharmaceuticals: It is utilized in the synthesis of pharmaceutical intermediates and active ingredients .

- Food Industry: Maleic anhydride derivatives are sometimes used as food additives and preservatives.

Research indicates that maleic anhydride interacts vigorously with strong bases and oxidizing agents, leading to potentially hazardous reactions such as explosions or the release of toxic gases. Its reactivity profile necessitates careful handling and storage protocols to mitigate risks associated with its use in industrial settings .

Maleic anhydride shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Key Characteristics | Unique Aspects |

|---|---|---|---|

| Fumaric Acid | Unsaturated Acid | Trans-isomer of maleic acid | Less reactive than maleic anhydride |

| Maleic Acid | Unsaturated Acid | Hydrolysis product of maleic anhydride | More stable; less reactive than its anhydride form |

| Succinic Acid | Dicarboxylic Acid | Two carboxylic groups | Lacks the cyclic structure found in maleic anhydride |

| Phthalic Anhydride | Cyclic Anhydride | Used primarily in plasticizers | Different reactivity profile compared to maleic anhydride |

Maleic anhydride's unique reactivity stems from its cyclic structure and conjugated double bond, making it a crucial compound in organic synthesis and polymer chemistry .

Physical Description

DryPowder; Liquid; OtherSolid; PelletsLargeCrystals

COLOURLESS OR WHITE CRYSTALS WITH PUNGENT ODOUR.

Colorless needles, white lumps, or pellets with an irritating, choking odor.

Color/Form

Colorless needles or white lumps or pellets

Needles from ether or chloroform

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

202.0 °C

202.0 °C at 760 mm Hg

202 °C

396°F

Flash Point

102 °C (closed cup)

110 °C (open cup)

102 °C c.c.

218°F

Heavy Atom Count

Vapor Density

Relative vapor density (air = 1): 3.4

Density

0.934 at 20 °C/4 °C

1.5 g/cm³

1.43 at 59°F

1.48

Odor

... Irritating, choking odo

Odor Threshold

Odor threshold 0.3 ppm (0.001223 mg/L)... reported for off-gases in manufacture.

Decomposition

When heated to decomposition (above 150 °C) it emits acrid smoke and irritating fumes.

The material decomposes in the presence of alkali metals or amines at temperatures above 150 °C. The concentration of these impurities needed to trigger the decomposition is as low as 200 ppm.

Melting Point

52.8 °C

52.56 °C

53 °C

127°F

UNII

Related CAS

Vapor Pressure

0.25 mmHg

2.5X10-1 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 25

0.2 mmHg

Absorption Distribution and Excretion

The substance can be absorbed into the body by inhalation of its aerosol, through the skin and by ingestion.

Signs of central nervous system depression were observed in rats in a single-dose inhalation study, indicating that absorption occurs via this route.

A study of plasma levels in dogs following long-term (90 days) dietary administration of maleic anhydride at a concentration of 60 mg/kg b.w indicates that the substance is absorbed via this route. Plasma concentrations were measured on day 1, 3, 12, 29 and 90. It was calculated that a steady plasma level was reached after 55 days. In male dogs the plasma concentration was 1.8-3.5 ug/L

Maleic anhydride has a rather low order of toxicity via the dermal route indicating limited absorption via this route.

Metabolism Metabolites

Wikipedia

Use Classification

Fire Hazards -> Corrosives, Reactive - 1st degree

Methods of Manufacturing

Maleic anhydride is produced by reaction of butane with oxygen using the vanadium phosphorus oxide heterogeneous catalyst ...

Vapor-phase oxidation of benzene with atmospheric oxygen with V2O5 catalyst at 400 °C.

... By-product in mfr of phthalic anhydride from o-xylene

Production: Oxidation of benzene ... Dehydration of aqueous maleic acid solutions ... Oxidation of C4 Hydrocarbons.

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Cyclic crude and intermediate manufacturing

Food, beverage, and tobacco product manufacturing

Paint and coating manufacturing

Paper manufacturing

Petrochemical manufacturing

Petroleum lubricating oil and grease manufacturing

Photographic film paper, plate, and chemical manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Synthetic rubber manufacturing

Textiles, apparel, and leather manufacturing

Utilities

Wholesale and retail trade

2,5-Furandione: ACTIVE

Maleic anhydride is readily hydrolyzed to maleic acid under aqueous conditions. As a result, these two chemicals are presented because of the conditions used to test their toxicity. The only difference may be due to the potential for maleic anhydride to form haptens by acylating with amino acids, resulting in an immunological response (dermal and respiratory sensitization).

In addition to making maleic anhydride by a conventional n-butene fixed bed process, a new process based on a fluidized bed reactor system has been commercialized.

Analytic Laboratory Methods

Method: OSHA 25; Procedure: reverse phase HPLC with a UV detector; Analyte: maleic anhydride; Matrix: air; Detection Limit: 0.005 mg/cu m.

Method: OSHA 86; Procedure: HPLC with ultraviolet detector; Analyte: maleic anhydride; Matrix: air; Detection Limit: 8.3 ppb (33 ug/cu m).

Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: maleic anhydride; Matrix: solid waste matrices, soils, air sampling media and water; Detection Limit: 10 ug/L.

EPA Method 8250. Packed Column Gas Chromatography/Mass Spectrometry Technique for the determination of semivolatile organic compounds in extracts prepared from all types of solid waste matrices, soil, and groundwater. This method is applicable to quantify most neutral, acidic, and basic organic compounds that are soluble in methylene chloride and capable of being eluted wtih derivatization as sharp peaks from a gas chromatographic packed column.

Storage Conditions

Outside or detached storage is preferred. Store in cool, dry, well-ventilated location. Separate from alkalies, alkali metals, amines, and oxidizing materials.

Interactions

The effects of a mixture of biphenyl plus diphenyl-ether and maleic-anhydride on mortality and cholinesterase activity were studied in mice and rats. To determine median lethal dose (LD50), the compounds were introduced into the stomachs of white-mice or white-rats in a 3% starch solution. The data was treated by probit analysis. The LD50 for the mixture was 3210 mg/kg for white-mice and 5480 mg/kg for white-rats. The LD50 of maleic-anhydride for these species was 465 mg/kg and 850 mg/kg, respectively. The combined actions of the mixture and maleic-anhydride were studied at their LD50s in 90 white-mice. The biological effect of the combined administration equaled the sum expected from the addition of the toxic effect of each substance. To explain any cumulative properties of the mixture and maleic-anhydride, white-rats were treated orally for 20 days with 3% starch solutions of 0.1 LD50 of the mixture in the first group, 0.1 LD50 maleic-anhydride in the second group, 0.05 LD50 of each in the third group, and only starch solution in the fourth, control group. No animals died, but toward the end of the experiment, all test animals were less active than controls. Cholinesterase activity was not altered in any group. The threshold doses for depression of blood cholinesterase was determined to be 0.152 mg/L for maleic-anhydride and 0.126 mg/L for the mixture. When these doses were combined and administered to white-rats, an additive depression of cholinesterase activity was seen. .../It was concluded/ that the toxic effects of the mixture and maleic-anhydride are additive.

Stability Shelf Life

Dates

Stability and bioaccessibility of curcumin emulsions stabilized by casein hydrolysates after maleic anhydride acylation and pullulan glycation

Yi Pan, Xiao-Min Li, Ran Meng, Bao ZhangPMID: 33985779 DOI: 10.3168/jds.2020-19613

Abstract

The effects of maleic anhydride (MA) acylation and pullulan glycation on casein hydrolysates (CH) and the physicochemical stability of modified or unmodified CH-stabilized emulsions were explored. Compared with casein, the solubility of CH was improved, and CH(hydrolysis degree 4%) exhibited the optimal emulsifying properties. After the acylation of MA, degrees of acylation (DA) increased with increasing addition of MA. Fourier-transform infrared spectroscopy revealed that a covalent bond was formed between MA and CH

. The results of pullulan glycation indicated that the degree of glycation decreased with increasing DA. Acylation combined with glycation effectively reduced the surface hydrophobicity of CH. Results of analysis of physicochemical stability and gastrointestinal fate of curcumin in emulsions revealed that CH modified by MA acylation and pullulan glycation played a positive role in enhancing the stability and bioaccessibility of curcumin loaded in emulsions.

Antrodin A from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake

Zhenwei Yi, Xiaofeng Liu, Lihong Liang, Guangqiang Wang, Zhiqiang Xiong, Hui Zhang, Xin Song, Lianzhong Ai, Yongjun XiaPMID: 33720247 DOI: 10.1039/d0fo03345f

Abstract

This study aimed to investigate the protective effect of Antrodin A (AdA) from Antrodia camphorata (A. camphorata) mycelium on alcohol-induced gut microbiota and liver metabolomic disorders. In acute alcoholic liver injury mice, AdA ameliorated alcoholic exposure-induced hepatic lipid deposition (TC and TG), oxidative stress (MDA), inflammation (TNF-α, IL-1β, IL-6, IL-17 and IFN-γ), and liver damage via modulating microbiome and metabolomic responses. AdA restored the composition of intestinal flora with an increase in the relative abundance of Lactobacillus and Dubosiella and a decrease in Clostridium_sensu_stricto_1, Lachnospiraceae_NK4A136_group, Prevotellaceae_NK3B31_group, and Prevotellaceae_UCG-001. Besides, AdA favorably regulated alcohol-induced metabolic disorders, including glutathione metabolism (S-(2-hydroxyethyl)glutathione and glutathione oxidized), ascorbate and aldarate metabolism (l-ascorbic acid), and taurine and hypotaurine metabolism (taurine). In conclusion, AdA in A. camphorata is a beneficial active ingredient to treat the microbiomic and metabolic disturbance induced by alcohol intake.In Vivo Assessment of a Hydroxyapatite/κ-Carrageenan-Maleic Anhydride-Casein/Doxorubicin Composite-Coated Titanium Bone Implant

Murugan Sumathra, Mariappan Rajan, Rajendran Amarnath Praphakar, Najat Marraiki, Abdallah M ElgorbanPMID: 33455363 DOI: 10.1021/acsbiomaterials.9b01750

Abstract

Here, we focus on the fabrications of an osteosarcoma implant for bone repair via the development of a hydroxyapatite/κ-carrageenan-maleic anhydride/casein with doxorubicin (HAP/κ-CA-MA-CAS/DOX) composite-deposited titanium (Ti) plate. The HAP/κ-CA-MA-CAS/DOX material was coated on the Ti plate through the EPD method (electrophoretic deposition), applying direct current (DC) signals to deposit the composite on the surface of the Ti plate. The physicochemical and morphological possessions and biocompatibility in vitro of the prepared nanocomposite were examined to assess its prospective effectiveness for purposes of bone regeneration. Excellent biocompatibility and elevated osteoconductivity were confirmed using MG63 osteoblast-like cells. In vivo studies were performed at tibia sites in Wistar rats, and rapid bone regeneration was detected at four weeks in defective bone. Overall, the studies demonstrate that the HAP/κ-CA-MA-CAS/DOX composite enhances the biocompatible and cell-stimulating biointerface of Ti metallic implants. As such, HAP/κ-CA-MA-CAS/DOX implants are viable prospects for osteosarcoma-affected bone regeneration.Effect of RGD content in poly(ethylene glycol)-crosslinked poly(methyl vinyl ether-alt-maleic acid) hydrogels on the expansion of ovarian cancer stem-like cells

Naizhen Zhou, Xiaoe Ma, Wanjun Hu, Pengfei Ren, Youliang Zhao, Tianzhu ZhangPMID: 33255056 DOI: 10.1016/j.msec.2020.111477

Abstract

The extracellular matrix (ECM) affects cell behaviors, such as survival, proliferation, motility, invasion, and differentiation. The arginine-glycine-aspartic acid (RGD) sequence is present in several ECM proteins, such as fibronectin, collagen type I, fibrinogen, laminin, vitronectin, and osteopontin. It is very critical to develop ECM-like substrates with well-controlled features for the investigation of influence of RGD on the behavior of tumor cells. In this study, poly(ethylene glycol) (PEG)-crosslinked poly(methyl vinyl ether-alt-maleic acid) (P(MVE-alt-MA)) hydrogels (PEMM) with different RGD contents were synthesized, fully characterized, and established as in vitro culture platforms to investigate the effects of RGD content on cancer stem cell (CSC) enrichment. The morphology, proliferation, and viability of SK-OV-3 ovarian cancer cells cultured on hydrogels with different RGD contents, the expression of CSC markers and malignant signaling pathway-related genes, and drug resistance were systematically evaluated. The cell aggregates formed on the hydrogel surface with a lower RGD content acquired certain CSC-like properties, thus drug resistance was enhanced. In contrast, the drug sensitivity of cells on the higher RGD content surface increased because of less CSC-like properties. However, the presence of RGD in the stiff hydrogels (PEMM2) had less effect on the stemness expression than did its presence in the soft hydrogels (PEMM1). The results suggest that RGD content and matrix stiffness can lead to synergetic effects on the expression of cancer cell stemness and the epithelial-mesenchymal transition (EMT), interleukin-6 (IL-6), and Wnt pathways.Expansion of Ovarian Cancer Stem-like Cells in Poly(ethylene glycol)-Cross-Linked Poly(methyl vinyl ether-

Naizhen Zhou, Xiaoe Ma, Katrien V Bernaerts, Pengfei Ren, Wanjun Hu, Tianzhu ZhangPMID: 33463174 DOI: 10.1021/acsbiomaterials.9b01967

Abstract

A better understanding of cancer stem cells (CSCs) is essential for research on cancer therapy and drug resistance. Currently, increasingly more investigations are focused on obtaining CSCs to study the mechanism of their enhanced malignancy. In this work, three kinds of double-network hydrogels (PEMM/alginate), consisting of poly(ethylene glycol) (PEG) covalently cross-linked poly(methyl vinyl ether--maleic acid) (P(MVE-

-MA)) (network 1, denoted as PEMM) and Sr

(or Ca

, Fe

) ionically cross-linked alginates (network 2, denoted as SrAlg, CaAlg, or FeAlg), were prepared. The stiffness, morphology, and components of the PEMM/alginate hydrogels were systematically investigated to understand their effects on CSC enrichment. Only the PEMM/FeAlg hydrogels could support the long-term growth, proliferation, and spheroid formation of SK-OV-3 cells. The expression of CSC-related markers was evaluated with the levels of protein and gene at different stages. The cell spheroids cultured in the PEMM/FeAlg hydrogels acquired certain CSC-like properties, thus drug resistance was enhanced, especially in the PEMM-1/FeAlg hydrogel.

tumorigenicity experiments also confirmed the presence of more CSCs in the PEMM-1/FeAlg hydrogel. The results suggest that matrix stiffness, morphology, and cations act synergistically on the regulation of the epithelial-mesenchymal transition (EMT), interleukin-6 (IL-6), and Wnt pathways, affecting the invasiveness of ovarian cancer and the conversion of the non-CSCs into CSCs. The PEMM-1/FeAlg hydrogel with lower elastic modulus, a more macroporous morphology, and higher swelling rate can significantly enhance the stemness, malignancy, and tumorigenicity of SK-OV-3 cells.

Luminescent Ink Based on Upconversion of NaYF

T M Dung Cao, T T Giang Le, Sylvia Turrell, Maurizio Ferrari, Quang Vinh Lam, T T Van TranPMID: 33671148 DOI: 10.3390/molecules26041041

Abstract

NaYF:Er,Yb upconversion luminescent nanoparticles (UCNPs) were prepared by hydrothermal methods at 180 °C for 24 h. The X-ray diffraction (XRD) and TEM (transmission electron microscopy) images show that the resulting 60 nm UCNPs possess a hexagonal structure. In this work, maleic anhydride (MA) was grafted on the surface of UCNPs to induce hydrophilic properties. The photoluminescence spectra (PL) show upconversion emissions centered around 545 nm and 660 nm under excitation at 980 nm. The luminescent inks, including UCNPs@MA, polyvinyl alcohol (PVA), deionized water (DI), and ethylene glycol (EG), exhibit suitable properties for screen printing, such as high stability, emission intensity, and tunable dynamic viscosity. The printed patterns with a height of 5 mm and a width of 1.5 mm were clearly observed under the irradiation of a 980 nm laser. Our strategy provides a new route for the controlled synthesis of hydrophilic UCNPs, and shows that the UCNPs@MAs have great potential in applications of anti-counterfeiting packing.

Pyrrole-2,5-dione analogs as a promising antioxidant agents: microwave-assisted synthesis, bio-evaluation, SAR analysis and DFT studies/interpretation

Guda Mallikarjuna Reddy, Alexandre Camilo Jr, Jarem Raul GarciaPMID: 33229119 DOI: 10.1016/j.bioorg.2020.104465

Abstract

A new series of pyrrole analogs were developed via the microwave irradiation synthesis. Consequently, got a high yield of the products. As pyrroles are familiar for showing various biological properties, all obtained compounds were screened for their antioxidant properties, most of the compounds showing significant activity. In fact, the motifs 5e, 5g, 5h and 5m showed outstanding antioxidant properties. Further, to enlighten the biologically energetic behavior underlying the antioxidant activity, compounds DFT studies were performed. Noteworthy results have been attained and the structure activity relationship (SAR) was discussed with the support of this results. It was found that highly biological active compounds exhibited a low HOMO-LUMO energy gap (Eg) and the high Eg value compounds show very low/negligible or inactive antioxidant activities. In other cases, compounds containing high HOMO energy levels also provide high antioxidant activity. The thought-provoking point of our results is that theoretical descriptors of the HOMO-LUMO energy gap and the highest occupied molecular orbital energy are important descriptors in the bioorganic research to support the biological experiments.Improvement of Impact Strength of Polylactide Blends with a Thermoplastic Elastomer Compatibilized with Biobased Maleinized Linseed Oil for Applications in Rigid Packaging

Ramon Tejada-Oliveros, Rafael Balart, Juan Ivorra-Martinez, Jaume Gomez-Caturla, Nestor Montanes, Luis Quiles-CarrilloPMID: 33466389 DOI: 10.3390/molecules26010240

Abstract

This research work reports the potential of maleinized linseed oil (MLO) as biobased compatibilizer in polylactide (PLA) and a thermoplastic elastomer, namely, polystyrene(ethylene

butylene)

styrene (SEBS) blends (PLA/SEBS), with improved impact strength for the packaging industry. The effects of MLO are compared with a conventional polystyrene

poly(ethylene

butylene)

polystyrene

maleic anhydride terpolymer (SEBS

MA) since it is widely used in these blends. Uncompatibilized and compatibilized PLA/SEBS blends can be manufactured by extrusion and then shaped into standard samples for further characterization by mechanical, thermal, morphological, dynamical-mechanical, wetting and colour standard tests. The obtained results indicate that the uncompatibilized PLA/SEBS blend containing 20 wt.% SEBS gives improved toughness (4.8 kJ/m

) compared to neat PLA (1.3 kJ/m

). Nevertheless, the same blend compatibilized with MLO leads to an increase in impact strength up to 6.1 kJ/m

, thus giving evidence of the potential of MLO to compete with other petroleum-derived compatibilizers to obtain tough PLA formulations. MLO also provides increased ductile properties, since neat PLA is a brittle polymer with an elongation at break of 7.4%, while its blend with 20 wt.% SEBS and MLO as compatibilizer offers an elongation at break of 50.2%, much higher than that provided by typical SEBS

MA compatibilizer (10.1%). MLO provides a slight decrease (about 3 °C lower) in the glass transition temperature (

) of the PLA-rich phase, thus showing some plasticization effects. Although MLO addition leads to some yellowing due to its intrinsic yellow colour, this can contribute to serving as a UV light barrier with interesting applications in the packaging industry. Therefore, MLO represents a cost-effective and sustainable solution to the use of conventional petroleum-derived compatibilizers.

Optimization strategy for laccase immobilization on polyethylene terephthalate grafted with maleic anhydride electrospun nanofiber mat

Mohd Syahlan Mohd Syukri, Roshanida A Rahman, Zurina Mohamad, Rosli Md Illias, Nik Azmi Nik Mahmood, Nardiah Rizwana JaafarPMID: 33144251 DOI: 10.1016/j.ijbiomac.2020.10.244

Abstract

Enzyme immobilization has been known to be one of the methods to improve the stability and reusability of enzyme. In this study, a strategy to optimize laccase immobilization on polyethylene terephthalate grafted with maleic anhydride electrospun nanofiber mat (PET-g-MAH ENM) was developed. The development involves the screening and optimization processes of the crucial factors that influence the immobilization yield such as enzyme concentration, pH values, covalent bonding (CV) time, CV temperature, crosslinking (CL) time, CL temperature and glutaraldehyde concentration using two-level factorial design and Box-Behnken design (BBD), respectively. It was found that laccase concentration, pH values and glutaraldehyde concentration play important role in enhancing the immobilization yield of laccase on PET-g-MAH ENM in the screening process. Subsequently, the optimization result showed at 0.28 mg/ml laccase concentration, pH 3 and 0.45% (v/v) glutaraldehyde concentrations gave the highest immobilization yield at 87.64% which was 81.2% increment from the immobilization yield before optimization. Under the optimum condition, the immobilized laccase was able to oxidize 2, 2-azino-bis 3-ethylbenzothiazoline-6- sulfonic acid (ABTS) in a broad range of pH (pH 3-6) and temperature (20- 70 °C). Meanwhile, the kinetic parameters for Kand V

were 1.331 mM and 0.041 mM/min, respectively. It was concluded that the optimization of immobilized laccase on PET-g-MAH ENM enhance the performance of this biocatalyst.

Process Optimization of Ultra-High Molecular Weight Polyethylene/Cellulose Nanofiber Bionanocomposites in Triple Screw Kneading Extruder by Response Surface Methodology

Nur Sharmila Sharip, Hidayah Ariffin, Yoshito Andou, Yuki Shirosaki, Ezyana Kamal Bahrin, Mohammad Jawaid, Paridah Md Tahir, Nor Azowa IbrahimPMID: 33008017 DOI: 10.3390/molecules25194498

Abstract

Incorporation of nanocellulose could improve wear resistance of ultra-high molecular weight polyethylene (UHMWPE) for an artificial joint application. Yet, the extremely high melt viscosity of the polymer may constrict the mixing, leading to fillers agglomeration and poor mechanical properties. This study optimized the processing condition of UHMWPE/cellulose nanofiber (CNF) bionanocomposite fabrication in triple screw kneading extruder by using response surface methodology (RSM). The effect of the process parameters-temperature (150-190 °C), rotational speed (30-60 rpm), and mixing time (30-45 min)-on mechanical properties of the bionanocomposites was investigated. Homogenous filler distribution, as confirmed by scanning electron microscopy-energy dispersive spectroscopy (SEM-EDS) analysis, was obtained through the optimal processing condition of 150 °C, 60 rpm, and 45 min. The UHMWPE/CNF bionanocomposites exhibited improved mechanical properties in terms of Young's and flexural modulus by 11% and 19%, respectively, as compared to neat UHMWPE. An insignificant effect was observed when maleic anhydride-polyethylene (MAPE) was added as compatibilizer. The obtained results proved that homogenous compounding of high melt viscosity UHMWPE with CNF was feasible by optimizing the melt blending processing condition in triple screw kneading extruder, which resulted in improved stiffness, a contributing factor for wear resistance.